molecular formula C22H22Cl2N2O7 B586503 Anhydro Chlortetracycline Hydrochloride CAS No. 65490-24-6

Anhydro Chlortetracycline Hydrochloride

Cat. No. B586503
CAS RN: 65490-24-6
M. Wt: 497.325
InChI Key: ISGAAFMBTIWTEU-DTTSPEASSA-N
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Description

Anhydro Chlortetracycline Hydrochloride is a derivative of Chlortetracycline, which is the first tetracycline antibiotic . It is most commonly used for veterinary purposes . It was discovered in 1945 by the scientist, Benjamin Minge Duggar, working at Lederle Laboratories .


Molecular Structure Analysis

The molecular formula of Anhydro Chlortetracycline Hydrochloride is C22H22Cl2N2O7 . Its molecular weight is 497.3 g/mol . The IUPAC name is (4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of Anhydro Chlortetracycline Hydrochloride include a molecular weight of 497.3 g/mol and a molecular formula of C22H22Cl2N2O7 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antibiotic Use

Anhydro Chlortetracycline Hydrochloride is a tetracycline antibiotic, and historically the first member of this class to be identified . It has been widely applied for the treatment of bacterial infection and the growth promoters of animal husbandry .

Degradation Studies

Research has been conducted on the degradation of Anhydro Chlortetracycline Hydrochloride by activated peroxymonosulfate with natural manganese sand . This study is significant in understanding how to reduce the complexity of the experimental process and optimize the response based on the investigated factors .

Adsorption Studies

Adsorption capacities of poly (styrene–divinylbenzene) resins were investigated for Anhydro Chlortetracycline Hydrochloride . The study found that certain resins showed excellent adsorption properties at low doses of the compound, while others performed better at high doses .

Water and Wastewater Treatment

The degradation study mentioned above also suggests that natural manganese sand could be applied as an efficient activator of peroxymonosulfate to purify water and wastewater .

Environmental Impact Studies

A large proportion of Anhydro Chlortetracycline Hydrochloride could not be completely absorbed or metabolized by animals, resulting in the detection of a high concentration of residues in soil and environmental water . This has led to studies on its environmental impact .

Industrial Applications

The adsorption study also suggested that the resin used in the study could be regenerated and reused, indicating potential industrial applications for Anhydro Chlortetracycline Hydrochloride removal .

Mechanism of Action

Target of Action

Anhydro Chlortetracycline Hydrochloride, like other tetracyclines, primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis, which is essential for the growth and reproduction of bacteria.

Mode of Action

The compound competes for the A site of the bacterial ribosome . This binding competes with tRNA carrying amino acids, preventing the addition of more amino acids to the peptide chain . This inhibition of protein synthesis ultimately inhibits growth and reproduction of the bacterial cell as necessary proteins cannot be synthesized .

Biochemical Pathways

It is known that tetracyclines, including anhydro chlortetracycline hydrochloride, inhibit bacterial protein synthesis, which affects various biochemical pathways within the bacterial cell .

Pharmacokinetics

The pharmacokinetics of Anhydro Chlortetracycline Hydrochloride are similar to those of other tetracyclines. It has a bioavailability of 30%, and it binds to proteins at a rate of 50 to 55% . It is metabolized in the gastrointestinal tract and the liver (75%), and its metabolites include Isochlortetracycline . The elimination half-life is between 5.6 to 9 hours, and it is excreted 60% renally and more than 10% biliary .

Result of Action

The result of Anhydro Chlortetracycline Hydrochloride’s action is the inhibition of bacterial growth and reproduction . By preventing the addition of amino acids to the peptide chain, the compound inhibits protein synthesis, which is essential for bacterial growth and reproduction .

Action Environment

Tetracycline antibiotics, including Anhydro Chlortetracycline Hydrochloride, are known to be stable and difficult to oxidize in the environment but are unstable at extreme pHs, forming epi- and anhydro- products . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Their highly hydrophilic character and low volatility have resulted in significant persistence in the aquatic environment .

Safety and Hazards

Anhydro Chlortetracycline Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGAAFMBTIWTEU-DTTSPEASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716136
Record name (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anhydro Chlortetracycline Hydrochloride

CAS RN

65490-24-6
Record name (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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